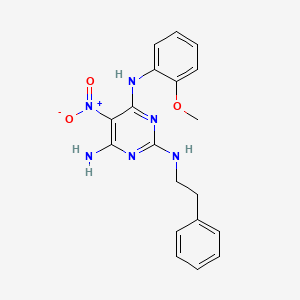
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine, commonly known as MNPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPT belongs to the class of pyrimidine-based compounds and is known to exhibit anti-tumor and anti-inflammatory properties.
作用機序
The exact mechanism of action of MNPT is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. MNPT has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The anti-inflammatory activity of MNPT is thought to be due to its ability to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MNPT has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. MNPT has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
MNPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. MNPT is also stable under normal laboratory conditions and can be stored for a long time without degradation. However, MNPT has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to administer to cells in culture. MNPT is also highly toxic, which limits its use in animal studies.
将来の方向性
There are several future directions for the research on MNPT. One area of research is to investigate the potential of MNPT as a chemotherapeutic agent for various types of cancer. Another area of research is to explore the anti-inflammatory properties of MNPT and its potential use in treating inflammatory conditions. Additionally, more studies are needed to understand the exact mechanism of action of MNPT and to identify potential targets for its activity. Finally, further research is needed to optimize the synthesis method of MNPT to improve its yield and solubility in water.
合成法
The synthesis of MNPT involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-methoxyaniline and 2-phenylethylamine with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with nitric acid and acetic anhydride to obtain MNPT. The overall yield of the synthesis process is approximately 50%.
科学的研究の応用
MNPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. MNPT has also been found to possess anti-inflammatory properties and can be used to treat various inflammatory conditions such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
4-N-(2-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-28-15-10-6-5-9-14(15)22-18-16(25(26)27)17(20)23-19(24-18)21-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H4,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCLCYVJUSRWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)
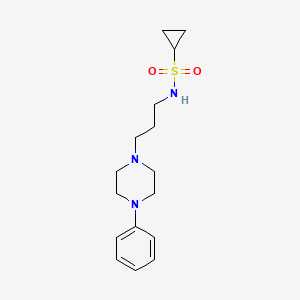

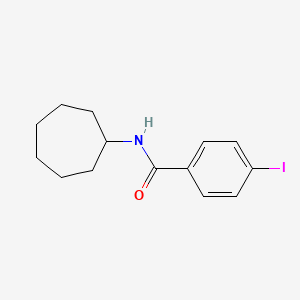
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
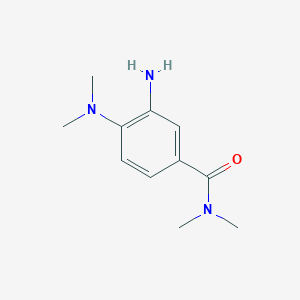

![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)
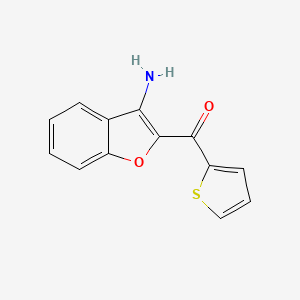
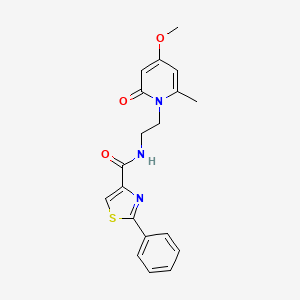
![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)
